2-((5,6-Dichloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5,6-Dichloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid” is a chemical compound that belongs to the class of benzimidazoles. The benzimidazole moiety is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthetic pathway to various benzimidazoles usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular formula of “2-(5,6-Dichloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid” is C11H10Cl2N2O2S, and its molecular weight is 305.17.Chemical Reactions Analysis
Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring, and is an important heterocyclic pharmacophore .Scientific Research Applications
Chemical Transformations and Synthesis
- The compound has been used in the synthesis of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, revealing its potential in creating novel chemical structures (Nedolya et al., 2018).
- It has been involved in the synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, which are considered promising for pharmacological applications (Sych et al., 2016).
Antimicrobial Activity
- Research has shown that derivatives of this compound exhibit significant antimicrobial activity. This includes potential applications against bacteria like Escherichia coli and Staphylococcus aureus, as well as against fungal pathogens like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Pharmacological Applications
- The compound has been a part of studies exploring glutaminase inhibitors, which are relevant in cancer research. Analogues of this compound have shown to attenuate the growth of certain cancer cell lines in vitro and in vivo models (Shukla et al., 2012).
- Its derivatives have also been evaluated for their antituberculosis activity, underscoring its potential in developing new treatments for drug-resistant bacterial infections (Kaplancıklı et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-(5,6-dichloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-15-9-4-7(13)6(12)3-8(9)14-11(15)18-5-10(16)17/h3-4H,2,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSHJAURDPBWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N=C1SCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.